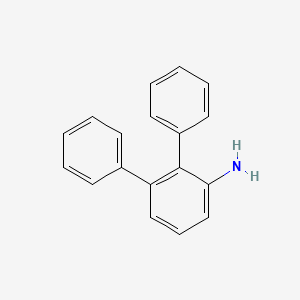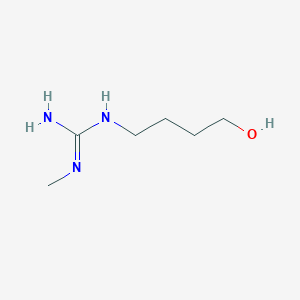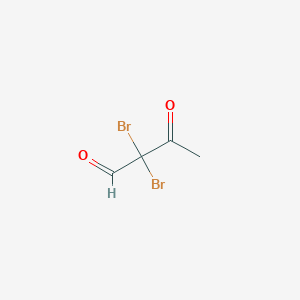
2,2-Dibromo-3-oxobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-3-oxobutanal is an organic compound with the molecular formula C₄H₄Br₂O₂ It is a dibromo derivative of butanal, featuring a carbonyl group (C=O) and two bromine atoms attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-3-oxobutanal can be synthesized through the bromination of 3-oxobutanal. The reaction typically involves the addition of bromine (Br₂) to 3-oxobutanal in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition rate to ensure complete bromination and avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromoacetic acid.
Reduction: Reduction reactions can convert it to 2,2-dibromo-3-hydroxybutanal.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid.
Reduction: 2,2-Dibromo-3-hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibromo-3-oxobutanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-3-oxobutanal involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various chemical transformations and biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-3-hydroxybutanal
- 2,2-Dibromo-3-nitrilopropionamide
- 2,2-Dibromo-3-oxopropanal
Uniqueness
2,2-Dibromo-3-oxobutanal is unique due to its specific arrangement of bromine atoms and the carbonyl group, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
82176-32-7 |
|---|---|
Formule moléculaire |
C4H4Br2O2 |
Poids moléculaire |
243.88 g/mol |
Nom IUPAC |
2,2-dibromo-3-oxobutanal |
InChI |
InChI=1S/C4H4Br2O2/c1-3(8)4(5,6)2-7/h2H,1H3 |
Clé InChI |
YZXOOHZAQKSRDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


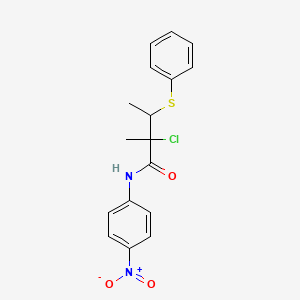
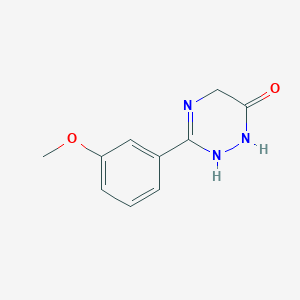
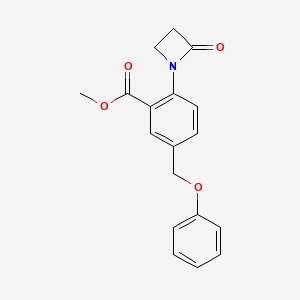
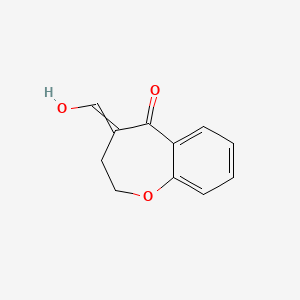
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
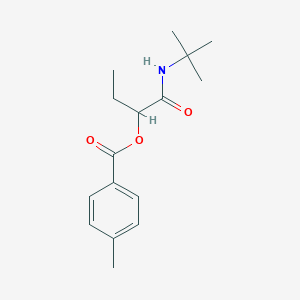

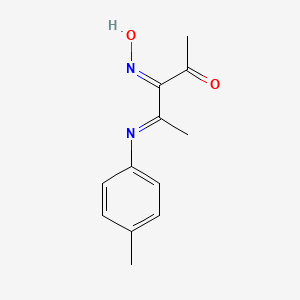
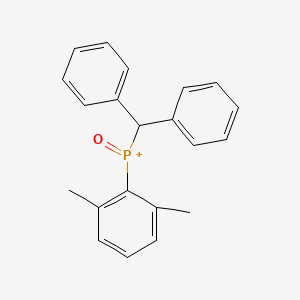
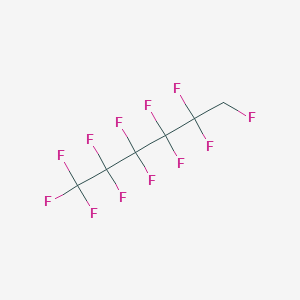
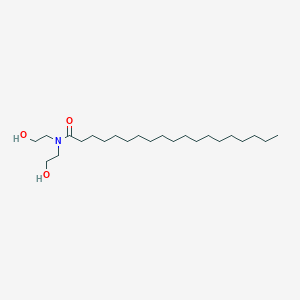
phosphanium bromide](/img/structure/B14411984.png)
